molecular formula C19H13N3O4S B2757067 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide CAS No. 313404-22-7

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Cat. No. B2757067
CAS RN: 313404-22-7
M. Wt: 379.39
InChI Key: WLZBPKIRXUQKHB-UHFFFAOYSA-N
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Description

“N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a complex organic compound. It contains a benzothiazole ring which is a heterocyclic compound . This compound also includes a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a naphthalene ring, and a carboxamide group . The positions of the nitro and methoxy substituents on the benzothiazole ring could significantly influence the compound’s properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the nitro group, the methoxy group, and the carboxamide group could affect properties such as solubility, melting point, and stability .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This makes them potentially useful in the treatment of diseases where oxidative stress plays a key role.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.

Antimicrobial Activity

The compound has been used in the synthesis of derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity . This suggests potential applications in the development of new antimicrobial agents.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This could potentially make them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . This suggests potential applications in the treatment of conditions such as epilepsy.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could be explored for potential uses in medicinal chemistry .

properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-15-9-14(22(24)25)10-16-17(15)20-19(27-16)21-18(23)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZBPKIRXUQKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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